molecular formula C22H18N4O3 B10983879 N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10983879
M. Wt: 386.4 g/mol
InChI Key: WHFKLRJBMRMRMD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolo[5,4-b]pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the acetylamino and phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • N-[4-(ACETYLAMINO)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the oxazolo[5,4-b]pyridine core and the presence of both acetylamino and phenyl groups

Biological Activity

N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an oxazole ring fused with a pyridine moiety, along with various functional groups that may enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₈N₄O₃
  • Molar Mass : 350.37 g/mol
  • CAS Number : 1190249-60-5

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various models.
  • Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential for reducing inflammation in cellular models.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to inflammation and immune response.
  • Interaction with DNA : Preliminary data suggest it may bind to DNA and interfere with replication processes.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest
A54912Caspase activation

Antimicrobial Studies

In antimicrobial assays, the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Studies

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced pro-inflammatory cytokine production by inhibiting NF-kB signaling pathways.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-13-20-18(21(28)24-17-10-8-16(9-11-17)23-14(2)27)12-19(25-22(20)29-26-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)(H,24,28)

InChI Key

WHFKLRJBMRMRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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